Methyl 2-(carbamoylamino)ethanimidate
Description
Methyl 2-(carbamoylamino)ethanimidate is a synthetic organic compound characterized by a carbamoylamino group (-NH-C(=O)-NH₂) attached to an ethanimidate backbone, with a methyl ester moiety. Ethanimidates are imidate esters derived from ethanol, where the oxygen atom is replaced by a nitrogen in the ester group, conferring unique reactivity toward nucleophiles.
Properties
CAS No. |
93099-71-9 |
|---|---|
Molecular Formula |
C4H9N3O2 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
methyl 2-(carbamoylamino)ethanimidate |
InChI |
InChI=1S/C4H9N3O2/c1-9-3(5)2-7-4(6)8/h5H,2H2,1H3,(H3,6,7,8) |
InChI Key |
QTCZIJFYUDPZBS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)CNC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison
*Theoretical values for this compound are inferred from its IUPAC name.
Key Observations :
- This compound lacks aromatic or bulky substituents, distinguishing it from Impurity C , which has a phenyl group contributing to lipophilicity.
- Unlike carglumic acid , which is water-soluble due to its dicarboxylic acid groups, the methyl ester and imidate moieties in the target compound likely reduce solubility in aqueous media.
- The nitrile group in Methyl 2-[(carbamoylamino)imino]acetonitrile enhances electrophilicity compared to the ethanimidate’s imidate ester, which may exhibit different reactivity patterns.
Physicochemical and Reactivity Profiles
Table 2: Property Comparison
Key Observations :
- The imidate ester in this compound is susceptible to hydrolysis under acidic or basic conditions, analogous to ester hydrolysis in Impurity C .
- The absence of ionizable groups (e.g., carboxylic acids) in the target compound contrasts with carglumic acid, which is formulated for pediatric use due to its solubility and bioavailability .
- The planar imino group in Methyl 2-[(carbamoylamino)imino]acetonitrile facilitates hydrogen bonding in crystal lattices, as observed in its 2D hydrogen-bonded network .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
